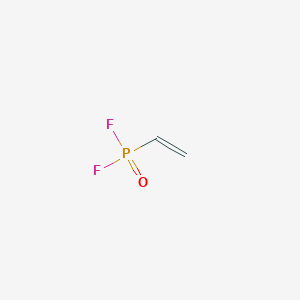
Ethenylphosphonic difluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenylphosphonic difluoride is an organophosphorus compound characterized by the presence of a vinyl group (ethenyl) attached to a phosphonic difluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenylphosphonic difluoride can be synthesized through several methods. One common approach involves the reaction of ethenylphosphonic dichloride with hydrogen fluoride (HF) or sodium fluoride (NaF). The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. Electrochemical fluorination, such as the Simons’ process, is a widely used method. This process involves the electrolysis of the organic substrate in anhydrous hydrogen fluoride (AHF) using nickel electrodes . The products are mostly perfluorinated, making this method highly efficient for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethenylphosphonic difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride, sodium fluoride, and various oxidizing and reducing agents. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted ethenylphosphonic compounds. These products have various applications in different fields .
Scientific Research Applications
Ethenylphosphonic difluoride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of ethenylphosphonic difluoride involves its interaction with molecular targets through its reactive fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules. The compound’s reactivity is influenced by the presence of the ethenyl group, which can participate in various chemical reactions, enhancing its versatility .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethenylphosphonic difluoride include:
Methylphosphonic difluoride: A related compound with a methyl group instead of an ethenyl group.
Difluoromethylphosphine oxide: Another similar compound with different substituents on the phosphorus atom.
Uniqueness
This compound is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
18133-42-1 |
|---|---|
Molecular Formula |
C2H3F2OP |
Molecular Weight |
112.02 g/mol |
IUPAC Name |
1-difluorophosphorylethene |
InChI |
InChI=1S/C2H3F2OP/c1-2-6(3,4)5/h2H,1H2 |
InChI Key |
XKGDIYUNFPJUEP-UHFFFAOYSA-N |
Canonical SMILES |
C=CP(=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















